molecular formula C12H22N2O3 B3030664 Innate Defense-Regulator Peptide CAS No. 940291-10-1

Innate Defense-Regulator Peptide

Cat. No.: B3030664
CAS No.: 940291-10-1
M. Wt: 242.31 g/mol
InChI Key: RCTYDUUDOSRQTI-WSZWBAFRSA-N
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Description

Innate Defense-Regulator Peptide is a synthetic host defense peptide derivative known for its strong anti-inflammatory properties. It is designed to modulate the immune response, particularly in inflammatory conditions. This peptide has shown promise in both in vitro and in vivo studies, demonstrating its potential as a novel therapeutic for various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Innate Defense-Regulator Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Innate Defense-Regulator Peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Innate Defense-Regulator Peptide has a wide range of scientific research applications:

Mechanism of Action

Innate Defense-Regulator Peptide exerts its effects by modulating the immune response. It interacts with transmembrane G protein-coupled receptors, including receptors for chemokines, prostaglandins, histamine, platelet-activating factor, and anaphylatoxin. This interaction leads to the suppression of proinflammatory cytokine production, reactive oxygen and nitrogen species release, and neutrophil recruitment. The peptide also dampens the interferon-gamma response and represses the interferon regulatory factor 8-regulated network, which controls central inflammatory pathways .

Properties

IUPAC Name

(2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTYDUUDOSRQTI-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC.CC(C=O)NC(=O)C1CCCN1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849582
Record name 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940291-10-1
Record name 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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